molecular formula C9H11NO2 B161284 Ethyl 2-methylnicotinate CAS No. 1721-26-2

Ethyl 2-methylnicotinate

Cat. No. B161284
CAS RN: 1721-26-2
M. Wt: 165.19 g/mol
InChI Key: TZORNSWZUZDUCU-UHFFFAOYSA-N
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Patent
US04329349

Procedure details

To a mixture of 800 ml. of ethyl 3-aminocrotonate, 30 ml. of piperidine and 1.4 l. of isopropanol, stirred at 25°-30° C., 540 ml. of acrolein were added slowly over a 2 hour period with stirring. Upon completion of the addition of the acrolein, the reaction mixture was heated to reflux and refluxed for 31/2 hours. Then the reaction mixture was evaporated at reduced pressure to dryness. The residue was heated to 100° C. and 610 g. of sulfur were added thereto portionwise. The reaction mixture was then heated at 100° C. for 2 hours and at 125° C. for 11/2 hours. The reaction mixture was allowed to cool to about room temperature and 1 l. of chloroform was added thereto. The reaction mixture was filtered through Celite and the filter cake was washed with additional chloroform. The combined chloroform filtrate and washings were extracted three times with 1 l. portions of 2 N. hydrochloric acid. The aqueous acidic layers were combined and, with cooling, were made basic with 2 N. sodium hydroxide solution. The obtained aqueous basic solution was extracted three times with 1 l. portions of chloroform. The chloroform extracts were combined, washed with saturated brine, dried over anhydrous sodium sulfate and evaporated at reduced pressure to obtain an oily residue which was distilled under high vacuum to obtain the pure product (350 g.), b.p. 73°-77° C./0.5 mm. Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[CH3:9])=[CH:3]\[C:4]([O:6][CH2:7][CH3:8])=[O:5].N1CC[CH2:13][CH2:12][CH2:11]1.C(C=C)=O>C(O)(C)C>[CH3:9][C:2]1[N:1]=[CH:13][CH:12]=[CH:11][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N\C(=C/C(=O)OCC)\C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Step Four
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 800 ml
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 31/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was evaporated at reduced pressure to dryness
ADDITION
Type
ADDITION
Details
of sulfur were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated at 100° C. for 2 hours and at 125° C. for 11/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to about room temperature
ADDITION
Type
ADDITION
Details
of chloroform was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
the filter cake was washed with additional chloroform
EXTRACTION
Type
EXTRACTION
Details
The combined chloroform filtrate and washings were extracted three times with 1 l
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
The obtained aqueous basic solution was extracted three times with 1 l
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain an oily residue which
DISTILLATION
Type
DISTILLATION
Details
was distilled under high vacuum
CUSTOM
Type
CUSTOM
Details
to obtain the pure product (350 g.), b.p. 73°-77° C./0.5 mm. Hg

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=O)OCC)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.